C24H30ClN3O4

Description

Contextualization of Complex Heterocyclic Nitrogen-Containing Compounds in Scientific Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of scientific discovery. researchgate.netnih.gov Those containing nitrogen are particularly prominent, forming the structural core of a vast number of biologically active molecules, including many pharmaceuticals. researchgate.netmdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) showed that 59% of small-molecule drugs feature nitrogen heterocycles. mdpi.com These scaffolds are prevalent in natural products and are crucial in medicinal chemistry and drug design due to their diverse biological activities. nih.gov The structural variability of these compounds allows for the fine-tuning of their biological and chemical properties. mdpi.com

The synthesis of complex heterocyclic structures is a significant area of organic chemistry. Multicomponent reactions, such as the Ugi reaction, provide an efficient pathway to create diverse molecular libraries from simple starting materials. wikipedia.orgmdpi.com A variation of this, the Ugi-Smiles reaction, allows for the formation of N-aryl amides from electron-deficient phenols, aldehydes, amines, and isocyanides, further expanding the toolkit for synthesizing complex nitrogen-containing heterocycles. organic-chemistry.orgbeilstein-journals.org

Overview of the Chemical and Structural Significance of C24H30ClN3O4

The compound this compound has been identified as 25-Hydroxyvariecolorin F. nih.gov It is classified as an indole (B1671886) diketopiperazine alkaloid, a class of natural products known for their diverse biological activities. researchgate.netresearchgate.net A key structural feature of 25-Hydroxyvariecolorin F is the presence of a chlorine atom, making it a member of a relatively uncommon group of chlorinated natural products originating from fungi. nih.govresearchgate.net

25-Hydroxyvariecolorin F was isolated from Aspergillus chevalieri, a fungus derived from a deep-sea cold seep sediment in the South China Sea. nih.govnih.govfrontiersin.org The challenging environment of deep-sea cold seeps is known to foster unique microorganisms that produce novel secondary metabolites with interesting biological properties. nih.gov

The molecular structure of 25-Hydroxyvariecolorin F was determined through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Its molecular formula, this compound, was confirmed by HRESIMS data, which also revealed the presence of the chlorine atom through the characteristic isotopic pattern. nih.gov

Identification of Knowledge Gaps and Research Hypotheses Pertaining to this compound

Current research has established the identity and a primary biological activity of 25-Hydroxyvariecolorin F. However, several knowledge gaps remain, paving the way for future research hypotheses.

Knowledge Gaps:

Mechanism of Action: While the antibacterial activity of 25-Hydroxyvariecolorin F has been observed, the precise molecular mechanism by which it inhibits bacterial growth is not yet understood.

Synthetic Accessibility: The compound has so far been obtained through isolation from a natural source. The development of a total synthesis or efficient semi-synthetic routes has not been extensively explored.

Broad Biological Profile: The biological activity of 25-Hydroxyvariecolorin F has been tested against a limited number of bacterial strains. nih.govfrontiersin.org Its potential effects on other microorganisms, as well as its cytotoxic, antiviral, or other pharmacological activities, remain largely unknown.

Structure-Activity Relationship (SAR): The significance of the chlorine atom and the hydroxyl group at the C-25 position to its biological activity has not been systematically investigated.

Research Hypotheses:

Based on the existing data and identified knowledge gaps, the following research hypotheses can be proposed:

Hypothesis 1: The antibacterial activity of 25-Hydroxyvariecolorin F is due to its ability to disrupt bacterial cell membrane integrity or inhibit a key enzymatic pathway.

Hypothesis 2: A stereoselective total synthesis of 25-Hydroxyvariecolorin F can be achieved, providing access to larger quantities for further biological evaluation and the synthesis of analogues.

Hypothesis 3: Analogues of 25-Hydroxyvariecolorin F, modified at the chlorine and hydroxyl positions, will exhibit different potency and spectrum of antibacterial activity, elucidating the structure-activity relationship.

Hypothesis 4: 25-Hydroxyvariecolorin F and its derivatives may exhibit other significant biological activities, such as antifungal or cytotoxic effects, given the broad bioactivity often associated with indole diketopiperazine alkaloids.

Detailed Research Findings

Research on 25-Hydroxyvariecolorin F has primarily focused on its isolation and initial characterization of its antibacterial properties. The compound was isolated from the fungus Aspergillus chevalieri CS-122. nih.govfrontiersin.org Studies have shown its inhibitory effects against specific pathogenic bacteria.

Table 1: Antibacterial Activity of 25-Hydroxyvariecolorin F

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Vibrio harveyi | 32 µg/mL | nih.govfrontiersin.org |

| Escherichia coli | 32 µg/mL | nih.govfrontiersin.org |

Structure

3D Structure

Properties

Molecular Formula |

C24H30ClN3O4 |

|---|---|

Molecular Weight |

460 g/mol |

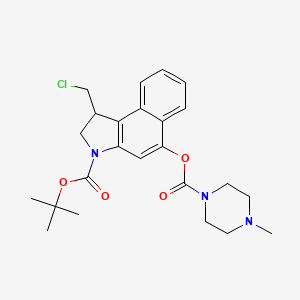

IUPAC Name |

tert-butyl 1-(chloromethyl)-5-(4-methylpiperazine-1-carbonyl)oxy-1,2-dihydrobenzo[e]indole-3-carboxylate |

InChI |

InChI=1S/C24H30ClN3O4/c1-24(2,3)32-23(30)28-15-16(14-25)21-18-8-6-5-7-17(18)20(13-19(21)28)31-22(29)27-11-9-26(4)10-12-27/h5-8,13,16H,9-12,14-15H2,1-4H3 |

InChI Key |

VCJKRSZNKSZOSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)OC(=O)N4CCN(CC4)C)CCl |

Origin of Product |

United States |

Advanced Spectroscopic and Stereochemical Characterization of C24h30cln3o4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Bosutinib. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed molecular map can be constructed.

A full suite of NMR experiments is employed for the complete structural assignment of Bosutinib.

1D NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of each unique proton and carbon atom. The ¹H NMR spectrum of Bosutinib shows characteristic signals in both the aromatic and aliphatic regions. newdrugapprovals.orgblogspot.com For instance, distinct singlets and multiplets correspond to the protons on the quinoline (B57606) and dichlorophenyl rings, as well as the methoxy (B1213986) and piperazine (B1678402) groups. newdrugapprovals.orgblogspot.com

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in piecing together the spin systems within the molecule's aliphatic chains, such as the propoxy linker. dntb.gov.uamdpi-res.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to their attached carbon atoms, providing unambiguous C-H bond information. newdrugapprovals.orgcolumbia.educreative-biostructure.com This is essential for assigning the carbon resonances based on the already identified proton signals. newdrugapprovals.orgblogspot.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. columbia.educreative-biostructure.comwisc.edu HMBC is vital for connecting different fragments of the molecule, such as linking the piperazine ring to the propoxy chain and the dichlorophenylamino moiety to the quinoline core, and for assigning quaternary carbons which have no attached protons. dntb.gov.uawisc.eduarkat-usa.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which atoms are close to each other in space, which is critical for confirming the stereochemistry and conformation of the molecule.

Through the combined interpretation of 1D and 2D NMR data, a complete assignment of the proton and carbon signals of Bosutinib can be achieved. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Assignments for Bosutinib Note: The following is a representative table based on published data. Specific assignments can vary slightly based on the solvent and experimental conditions.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Methoxy (-OCH₃) on quinoline | 3.93 (s) | 56.01 |

| Methoxy (-OCH₃) on phenyl | 3.84 (s) | 60.71 |

| N-Methyl (N-CH₃) on piperazine | 2.15 (s) | 45.68 |

| Quinoline aromatic protons | 7.31-8.52 (m) | 101.66-153.03 |

| Dichlorophenyl aromatic protons | 7.43-7.64 (m) | 109.12-148.13 |

| Propoxy chain (-O-CH₂-CH₂-CH₂-N) | 1.92-4.19 (m) | 25.96, 54.24, 66.87 |

| Piperazine ring protons | 2.32-2.46 (m) | 52.67, 54.72 |

Data sourced from references newdrugapprovals.orgblogspot.com. The table presents a selection of typical shifts.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and formula of Bosutinib and to gain structural information through fragmentation analysis.

HRESIMS is a soft ionization technique that allows for the precise mass determination of the intact molecule. For Bosutinib (C24H30ClN3O4), HRESIMS in positive ion mode typically detects the protonated molecule [M+H]⁺. The high resolution of the instrument allows for the measurement of the m/z value with very high accuracy, which serves to confirm the elemental composition. scielo.br The observed mass will show a characteristic isotopic pattern due to the presence of two chlorine atoms. blogspot.com The mass spectrum for the protonated molecule [M+H]⁺ shows expected peaks at m/z 530.2 and 532.2. blogspot.com

In tandem mass spectrometry (MS/MS), the protonated molecular ion (e.g., m/z 530.2) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. mdpi.com The analysis of these fragments provides valuable information about the molecule's structure, corroborating the connectivities determined by NMR. sci-hub.se

The fragmentation pattern of Bosutinib is characteristic of its structure. Common fragmentation pathways include the cleavage of the propoxy chain and the piperazine ring. mdpi.comsci-hub.se For instance, a prominent fragment ion is often observed at m/z 141.1 or 113, corresponding to fragments of the N-methylpiperazine moiety. mdpi.comsci-hub.sed-nb.inforsc.orgresearchgate.net This data is crucial for identifying the molecule in complex matrices, such as in pharmacokinetic studies. sci-hub.sersc.org

Table 2: Major Fragment Ions of Bosutinib in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity of Fragment |

|---|---|---|

| 530.2 | 141.1 | N-methylpiperazinylpropyl fragment |

| 530.2 | 113.0 | Piperazine-related fragment |

Data sourced from references mdpi.comsci-hub.sed-nb.inforsc.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. tanta.edu.eg These techniques are complementary and provide a fingerprint of the functional groups present. reddit.comedinst.com

The IR spectrum of Bosutinib displays characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net A sharp, intense peak typically observed around 2217 cm⁻¹ is a clear indicator of the nitrile (C≡N) stretching vibration. researchgate.net Other significant peaks include N-H stretching (around 3227 cm⁻¹), aromatic C-H stretching (~3005 cm⁻¹), alkyl C-H stretching (~2937 cm⁻¹), and C-O stretching from the ether and methoxy groups (in the 1246-1287 cm⁻¹ region). researchgate.net The C-Cl stretching vibration can be seen at lower wavenumbers, around 808 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. google.comgoogle.com While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. reddit.comedinst.com Therefore, some vibrations may be strong in one technique and weak or absent in the other. For Bosutinib, Raman spectroscopy can also be used to identify the nitrile and other key functional groups and is particularly useful for studying crystalline forms and polymorphism. rsc.org

Table 3: Key Vibrational Frequencies for Bosutinib

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3227 | N-H Stretch |

| 3005 | Aromatic C-H Stretch |

| 2937 | Alkyl C-H Stretch |

| 2217 | Nitrile (C≡N) Stretch |

| 1592 | N-H Bend |

| 1246-1287 | C-O Stretch (Ether/Methoxy) |

| 808 | C-Cl Stretch |

Data sourced from reference researchgate.net.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While specific crystallographic data for this compound is not publicly documented, the analysis of closely related 1,4-benzodiazepin-3-one analogues provides a clear blueprint for its structural determination. For instance, the relative and absolute configuration of the analogue 4-(Benzyloxy)-7-chloro-2,2-dimethyl-5-(nitromethyl)-1,2,4,5-tetrahydro-3H-benzo[e] crystallography.netuniv-lille.frdiazepin-3-one (Compound 3a ) was unequivocally determined by single-crystal X-ray analysis. nih.gov This analysis is critical for confirming the outcome of stereoselective syntheses. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. nih.govplatonsoft.nl The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected and processed. nih.gov The structure is solved using computational methods to generate an electron density map, from which the atomic positions are determined. researchgate.net For determining the absolute configuration, the anomalous dispersion effect of the X-rays by the atoms (particularly heavier atoms like chlorine) is utilized, often expressed through the Flack parameter, which should ideally be close to zero for the correct enantiomer.

The crystallographic data for an analogue like Compound 3a would be presented in a standardized format, as shown in the interactive table below. This data provides a definitive reference for the solid-state conformation, including the characteristic boat-like conformation of the seven-membered diazepine (B8756704) ring and the spatial orientation of its various substituents.

Interactive Table: Crystallographic Data for a Representative 1,4-Benzodiazepin-3-one Analogue (Compound 3a)

| Parameter | Value |

|---|---|

| Empirical Formula | C19H20ClN3O4 |

| Formula Weight | 389.83 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 9.542(3) |

| b (Å) | 11.289(4) |

| c (Å) | 17.334(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1868.1(11) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.384 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. crystallography.netrsc.org Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods used to assign the absolute configuration of chiral molecules in solution. univ-lille.frincb.orgencyclopedia.pub These techniques are particularly valuable when suitable crystals for X-ray analysis cannot be obtained. univ-lille.fr

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. univ-lille.frmdpi.com A non-zero ECD signal, known as a Cotton effect, is observed only for chiral molecules containing a chromophore (a light-absorbing group). univ-lille.fr The sign and magnitude of the Cotton effects in an ECD spectrum are highly sensitive to the stereochemistry of the molecule. univ-lille.fr For 1,4-benzodiazepine (B1214927) derivatives, the aromatic rings and the amide group constitute key chromophores. The helicity of the seven-membered diazepine ring (defined as P for clockwise or M for counter-clockwise) strongly influences the sign of the observed Cotton effects, providing a direct link between the ECD spectrum and the molecule's conformation and absolute configuration. ull.es Enantiomers will exhibit mirror-image ECD spectra. univ-lille.fr

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. crystallography.netuniv-lille.fr An ORD curve shows characteristic peaks and troughs in the vicinity of the chromophore's absorption bands, which are also referred to as Cotton effects. univ-lille.fr While closely related to ECD, ORD can sometimes provide complementary information. The combination of experimental ECD/ORD data with quantum-mechanical calculations (e.g., using time-dependent density functional theory, TDDFT) has become a highly reliable method for the unambiguous assignment of absolute configuration. nih.gov The experimental spectrum is compared with the theoretically predicted spectra for all possible stereoisomers, and the best match confirms the structure.

Interactive Table: Representative Chiroptical Data for Stereochemical Analysis

| Technique | Measurement | Typical Information Provided | Relevance to this compound |

|---|---|---|---|

| ECD | Differential Molar Absorptivity (Δε) vs. Wavelength (nm) | Sign (positive/negative) and magnitude of Cotton effects corresponding to electronic transitions of chromophores. | Assigns absolute configuration by correlating spectral signs with molecular helicity and substituent arrangements. |

| ORD | Molar Rotation ([Φ]) vs. Wavelength (nm) | Positive or negative Cotton effect curves with peaks and troughs. | Complements ECD analysis for the assignment of absolute configuration. |

| TDDFT Calculation | Predicted ECD/ORD Spectra | Theoretical spectra for candidate stereoisomers (e.g., R,S vs. S,R). | Comparison with experimental spectra allows for unambiguous assignment of the absolute configuration in solution. |

Synthetic Methodologies and Chemical Derivatization Strategies for C24h30cln3o4

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.orgnumberanalytics.com This process, often called "disconnection," helps chemists to logically plan a synthetic route by working backward from the final product. youtube.comlibretexts.org

For a molecule with the complexity of C24H30ClN3O4, such as Idanpramine or the benz[e]indole structure of BMS-946815, the analysis would begin by identifying key functional groups and strategic bonds. The process involves breaking the target molecule down into key fragments, or "synthons," and their corresponding real-world chemical equivalents, known as "synthetic equivalents."

Key Disconnections and Intermediates:

A retrosynthetic approach for a compound like this compound would likely identify several key bonds for disconnection. For instance, in the structure of Idanpramine, which features a 5,5-diphenylimidazolidine-2,4-dione core, a primary disconnection might be at the nitrogen atom of the imidazolidine (B613845) ring, separating the core from the piperidinylethyl side chain. hodoodo.com For a compound like BMS-946815, with its benz[e]indole core, disconnections would focus on building the tricyclic system and attaching the side chains. echemi.comchemblink.com

The analysis would proceed as follows:

Functional Group Interconversion (FGI): A functional group may be changed to another to facilitate a disconnection. youtube.com For example, an amine could be retrosynthetically derived from a nitrile or an amide.

Identifying Strategic Bonds: Bonds are chosen for disconnection that lead to stable, readily synthesizable intermediates. For this compound, this could involve disconnecting ether linkages, amide bonds, or carbon-nitrogen bonds within the heterocyclic systems.

Simplification: Each retrosynthetic step should significantly simplify the molecular structure, leading back to recognizable and accessible starting materials. icj-e.org

This process identifies key synthetic intermediates, which are the building blocks that will be synthesized independently before being joined together.

Table 1: Hypothetical Retrosynthetic Analysis and Key Intermediates

| Target Moiety | Disconnection Strategy | Key Synthetic Intermediates |

|---|---|---|

| Piperidinylethyl side chain | C-N bond disconnection | 2-(Piperidin-1-yl)ethan-1-amine and a suitable electrophile |

| Diphenylimidazolidine core | Bucherer-Bergs reaction | Benzophenone, cyanide, and ammonium (B1175870) carbonate derivatives |

| Benz[e]indole core | Fischer indole (B1671886) synthesis or similar cyclization | Substituted hydrazine (B178648) and a suitable ketone/aldehyde |

Development and Optimization of Convergent and Divergent Synthetic Routes

Total Synthesis Approaches to the Core Skeleton of this compound

Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. beilstein-journals.org It serves to confirm a molecule's structure, provide material for biological testing, and drive the development of new synthetic methods. researchgate.net For a molecule like this compound, the strategy would focus on efficiently constructing its central heterocyclic skeleton.

Approaches to the core skeleton could include:

Ring-forming reactions: Utilizing classic reactions like the Paal-Knorr synthesis for five-membered rings or the Hantzsch pyridine (B92270) synthesis for six-membered rings, adapted for the specific heteroatoms involved.

Cycloaddition reactions: Employing [4+2] or [3+2] cycloadditions to rapidly build cyclic complexity.

Skeletal remodeling: Starting with a related, more accessible core and chemically modifying it to achieve the target skeleton. nih.gov

The optimization of these routes involves improving reaction yields, reducing the number of steps, and finding cost-effective and environmentally benign reagents.

Stereoselective and Asymmetric Synthesis Strategies

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). uwindsor.ca Often, only one enantiomer is responsible for the desired biological effect. The "(S)" designation in the name for a BMS-946815 related compound indicates the presence of a specific stereocenter, making stereoselective synthesis crucial. chemblink.com

Asymmetric synthesis is the process of selectively producing one enantiomer over the other. numberanalytics.commsu.edu Key strategies include:

Chiral Pool Synthesis: Starting with an enantiomerically pure natural product as a starting material.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step. chemistrydocs.com

Chiral Catalysts: Using a small amount of a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemistry of the reaction. slideshare.net This is a highly efficient method.

For this compound, if a chiral center exists, an asymmetric approach such as a Sharpless asymmetric epoxidation or a Noyori asymmetric hydrogenation could be employed to set the stereochemistry with high fidelity. slideshare.net

Chemical Modifications and Analog Synthesis for Research Probes

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. They involve synthesizing a series of analogues, where specific parts of the lead molecule are systematically varied, and then testing their biological activity. oncodesign-services.com This process helps to identify which parts of the molecule are essential for activity (the pharmacophore) and how modifications affect potency, selectivity, and other properties. minia.edu.egnih.gov

For a compound with the formula this compound, an SAR campaign could involve:

Varying Aromatic Substituents: Changing the position and nature of substituents (e.g., methoxy (B1213986) groups on the phenyl rings of Idanpramine).

Modifying Linker Chains: Altering the length or flexibility of chains connecting different parts of the molecule.

Altering Heterocyclic Rings: Replacing one heterocycle with another (e.g., piperidine (B6355638) with pyrrolidine) or modifying the core ring system itself.

The goal is to develop a comprehensive understanding of how structure relates to function, which can guide the design of improved compounds. benthamscience.com

Table 2: Example of an SAR Study Design

| Lead Compound Moiety | Modification Strategy | Rationale |

|---|---|---|

| Methoxy groups | Remove one or both; shift position (ortho, meta, para) | Probe the importance of hydrogen bond accepting ability and steric bulk. |

| Piperidine ring | Replace with morpholine (B109124), pyrrolidine, or acyclic amine | Investigate the role of ring size, basicity, and polarity. |

Preparation of Isotopic Labels for Mechanistic and Tracing Studies

Isotopic labeling involves replacing one or more atoms in a molecule with a heavier, stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). numberanalytics.com These labeled compounds are chemically identical to the parent drug but can be easily detected and quantified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This technique is invaluable for:

Metabolism Studies: Tracking the fate of a drug in the body to identify its metabolites. nih.gov

Mechanistic Studies: Elucidating the step-by-step mechanism of a chemical or enzymatic reaction. bohrium.comnih.gov The kinetic isotope effect, where a reaction slows down when a heavier isotope is placed at a bond that is broken in the rate-determining step, can provide powerful mechanistic insights.

Quantitative Analysis: Using the labeled compound as an internal standard for accurately measuring the concentration of the unlabeled drug in biological samples.

The synthesis of an isotopically labeled version of this compound would involve incorporating the label at a specific, metabolically stable position using precursors that already contain the desired isotope. silantes.com

Process Optimization for Research-Scale Production of this compound

A more recent synthetic strategy focuses on the N-alkylation of 2,4-dichloro-5-methoxyaniline (B1301479) with 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. derpharmachemica.com This process generates a key intermediate, 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile, which is then converted to its alkali metal salt (e.g., sodium or potassium salt) before the final alkylation step with 1-(3-chloropropyl)-4-methylpiperazine. derpharmachemica.com This method was developed to provide a more economic and practical procedure for synthesis. derpharmachemica.com The table below summarizes and compares key aspects of different synthetic routes, highlighting the focus of process optimization.

| Starting Material | Key Intermediate/Reaction Step | Reported Overall Yield | Number of Steps | Key Optimization Feature | Reference |

|---|---|---|---|---|---|

| 3-Methoxy-4-hydroxybenzoic acid | Cyclization at -78 °C | 8.3% | Not Specified | Initial reported route | nih.gov |

| 3-Methoxy-4-hydroxybenzoic acid | Fe/NH4Cl reduction of nitro group | 21.7% | 9 | Avoided extreme temperatures, improved yield | nih.govresearchgate.net |

| Acetovanillone | Intramolecular cyclization of a 3-(2-aminophenyl)-3-oxopropanenitrile (B25521) derivative | 18.0% | 9 | Developed for hectogram-scale production | researchgate.net |

| 2,4-dichloro-5-methoxyaniline | Alkylation of isolated alkali-metal salt intermediate | Good Yield (step-wise) | 3 (from key intermediate) | Alternative route using novel intermediates | derpharmachemica.com |

Chemoenzymatic Synthesis Approaches for this compound and Related Scaffolds

While a direct, complete chemoenzymatic synthesis of Bosutinib has not been extensively documented, significant research has been conducted on enzymatic methods for constructing its core heterocyclic scaffold, the quinoline (B57606) ring. nih.govacs.org These approaches leverage the high selectivity and mild reaction conditions offered by enzymes, presenting a sustainable alternative to traditional chemical methods. nih.gov

One prominent strategy involves the use of oxidase enzymes for the aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinoline derivatives. nih.govacs.org Research has shown that monoamine oxidase (MAO-N) biocatalysts can effectively convert various THQ substrates into their corresponding quinolines in good yields. nih.gov The efficiency of this enzymatic oxidation is influenced by the electronic properties of the substituents on the THQ backbone; electron-donating groups generally favor the aromatization, achieving conversions up to 84%. acs.org For example, a methyl group at the C6 position of the THQ resulted in a 60% conversion to the quinoline product, whereas a methyl group at the C8 position was not converted at all, highlighting the enzyme's substrate specificity. nih.gov

Another chemoenzymatic approach utilizes an aldolase, specifically trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), to synthesize substituted quinaldic acids. researchgate.net In this method, various 2-aminobenzaldehydes react with pyruvate (B1213749) in the presence of the NahE enzyme to form quinoline derivatives with isolated yields reaching up to 93%. researchgate.net This reaction proceeds under mild conditions and demonstrates the versatility of aldolases in catalyzing heterocycle formation, a reaction that differs from their native biological function. researchgate.net

Lipases have also been employed in the synthesis of chiral building blocks related to the quinoline scaffold. mdpi.com For instance, lipase-catalyzed kinetic resolution (KR) of racemic alcohols possessing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has been successfully demonstrated. mdpi.com Using enzymes like Novozym 435, enantiomerically pure alcohols and acetates can be obtained. In one example, the KR of a racemic alcohol (rac-2a) catalyzed by Novozym 435 was stopped at 57% conversion after 18 hours to yield the remaining alcohol, (S)-(+)-2a, with an enantiomeric excess (>99% ee). mdpi.com

| Enzyme System | Substrate Type | Product Type | Key Finding / Yield | Reference |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | Up to 84% conversion; sensitive to substituent position and electronics | nih.govacs.org |

| Aldolase (NahE) | 2-Aminobenzaldehydes and Pyruvate | Quinaldic acids | Up to 93% isolated yield | researchgate.net |

| Lipase (Novozym 435) | Racemic 1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-ols | Enantiomerically pure alcohols and acetates | >99% ee for unreacted alcohol at 57% conversion | mdpi.com |

| Horseradish Peroxidase (HRP) | N-cyclopropyl-N-alkylanilines | 2-Quinolone derivatives | Novel one-pot, two-step cascade developed | nih.govacs.org |

Computational Chemistry and Molecular Modeling of C24h30cln3o4

Quantum Mechanical Calculations of Electronic Structure and Reactivity.uchicago.edued.ac.ukarxiv.org

Quantum mechanical calculations are fundamental to understanding the electronic properties and chemical reactivity of a molecule. uchicago.edu These methods, such as Density Functional Theory (DFT) and Hartree-Fock, solve the Schrödinger equation to determine the electronic structure of C24H30ClN3O4. arxiv.orgarxiv.org Such calculations provide a deep understanding of the molecule's behavior and properties.

HOMO/LUMO Analysis and Electrostatic Potential Maps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. ajchem-a.comchalcogen.ro The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ajchem-a.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. aimspress.com

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. ajchem-a.comresearchgate.net These maps are color-coded to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions susceptible to electrophilic attack, while blue areas denote electron-poor regions prone to nucleophilic attack. ajchem-a.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum mechanical calculations can predict spectroscopic parameters, which are invaluable for experimental characterization. scielo.br For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. scielo.brlibretexts.org These theoretical shifts can be compared with experimental data to confirm the molecular structure. libretexts.orgrug.nl

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. nih.gov These calculated frequencies help in assigning the vibrational modes observed in experimental spectra, providing further structural confirmation. nih.gov

Table 2: Calculated ¹³C NMR Chemical Shifts for Selected Atoms in this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1 | 168.5 |

| C5 | 125.3 |

| C12 | 55.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping.qcware.comnih.govnih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. qcware.com By mapping the potential energy surface (PES), researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states). qcware.comwikipedia.org This analysis is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. qcware.comnih.gov For a molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is key to predicting its biological activity. aps.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions.nih.govresearchgate.netaps.orgnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space and study how the molecule interacts with its environment, such as a solvent. aps.orgrsc.org These simulations reveal how solvent molecules arrange themselves around this compound and how this affects its conformation and dynamics. nih.gov This information is critical for understanding the molecule's behavior in a biological context, which is typically an aqueous environment. nih.gov

Molecular Docking Studies with Hypothetical Biological Targets (Mechanistic Focus).nih.govmdpi.combrin.go.idnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.combrin.go.id In drug discovery, this is often used to predict how a small molecule like this compound might bind to a protein target. nih.govnih.gov By simulating the binding process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. psychiatryinvestigation.org This provides insights into the potential mechanism of action of the compound and can guide the design of more potent and selective molecules. nih.gov

Table 3: Hypothetical Docking Scores of this compound with Various Protein Targets

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 |

| HIV-1 Protease | -8.2 | Asp25, Ile50, Gly48 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Exploration and Prediction.mdpi.comlifegenbio.comnih.govresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds based on their structural features (descriptors). mdpi.comresearchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of related compounds to build a predictive model. This model can then be used to guide the design of new analogs with improved activity.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Prediction of Molecular Interactions with Biological Macromolecules (e.g., Protein-Ligand, Protein-Nucleic Acid)

Computational studies, particularly molecular docking, have been instrumental in elucidating the interactions between rosuvastatin (B1679574) and various biological macromolecules. These in silico methods predict the binding affinity and orientation of rosuvastatin within the active or allosteric sites of proteins, providing critical insights into its mechanisms of action.

Interaction with HMG-CoA Reductase (HMGR):

Rosuvastatin's primary therapeutic effect is derived from its competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. mdpi.com Molecular docking studies have quantified this interaction, revealing a strong binding affinity. For instance, a cross-validation docking study of rosuvastatin with the HMG-CoA reductase template (PDB code: 1HWL) demonstrated a binding energy of -8.15 kcal/mol. semanticscholar.org

Quantum biochemistry computations have further detailed the interaction energies, estimating a total binding energy of approximately -310 kcal/mol for rosuvastatin with HMGR. researchgate.net These studies have identified key amino acid residues that form stabilizing interactions with the drug. The HMG-like moiety of rosuvastatin is crucial for its binding within the active site of HMGR. f1000research.com Specific interactions include hydrogen bonds and electrostatic attractions with residues such as Arg590, Lys691, and Lys692, which contribute significantly to the stability of the drug-enzyme complex. researchgate.net The fluorophenyl group of rosuvastatin, a characteristic of Type II statins, also forms additional binding interactions. mdpi.com

Interaction with Human Serum Albumin (HSA):

Human serum albumin is a major transporter of drugs in the bloodstream, and its interaction with rosuvastatin affects the drug's pharmacokinetics. researchgate.net Molecular docking studies have shown that rosuvastatin binds to HSA with high affinity. These studies identified two primary binding sites on HSA, often referred to as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). researchgate.netej-chem.org

Rosuvastatin demonstrates a higher affinity for Sudlow site I, with a reported binding energy of -7.7 kcal/mol, compared to -6.5 kcal/mol for Sudlow site II. researchgate.net The stabilization of the rosuvastatin-HSA complex is primarily driven by hydrogen bonds and π-π interactions. nih.gov In Sudlow site I, rosuvastatin forms hydrogen bonds with residues such as Val116, Arg117, Tyr138, Tyr161, and Gly189, as well as a pi-cation interaction with Arg186. researchgate.net

| Target Protein | Binding Site | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| HMG-CoA Reductase | Active Site | -8.15 semanticscholar.org | Arg590, Lys691, K692 researchgate.net | Hydrogen Bonds, Electrostatic |

| Human Serum Albumin (HSA) | Sudlow Site I | -7.7 researchgate.net | Val116, Arg117, Tyr138, Tyr161, Gly189, Arg186 researchgate.net | Hydrogen Bonds, Pi-cation |

| Human Serum Albumin (HSA) | Sudlow Site II | -6.5 researchgate.net | Gln390, Ala406, Val409, Arg410, Lys541, Lys545 researchgate.net | Hydrogen Bonds, Hydrophobic, Electrostatic |

Interaction with Other Biological Macromolecules:

Computational studies have also explored the interaction of rosuvastatin with other proteins, suggesting potential pleiotropic effects beyond cholesterol-lowering.

SARS-CoV-2 Main Protease (Mpro): In the context of exploring potential COVID-19 therapeutics, molecular docking studies investigated the binding of statins to the main protease (Mpro or 3CLpro) of SARS-CoV-2. Rosuvastatin was found to have a binding energy of -7.0 kcal/mol with the Mpro (PDB ID: 6LU7). nih.govnih.gov The interaction was characterized by the formation of seven hydrogen bonds with the amino acid residues of the protease. nih.govnih.gov

C-Reactive Protein (CRP): In silico studies have suggested a direct interaction between rosuvastatin and C-reactive protein, an inflammatory marker. Rosuvastatin exhibited the strongest interaction with CRP among several tested statins, with a pKi value of 16.14. archivesofmedicalscience.com The interaction is predicted to involve hydrogen bonding with the ASN_61 residue. archivesofmedicalscience.com

Nuclear Factor Kappa-B (NF-κB): Molecular docking has indicated a high binding affinity of rosuvastatin for NF-κB, a protein complex that controls transcription of DNA and is involved in inflammatory responses. nih.gov

Nrf2: The binding potential of rosuvastatin to Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response, has also been evaluated through molecular docking. nih.gov

Human Adenylate Kinase Isoenzyme 1 (hAK1): Docking experiments have predicted several possible binding sites for rosuvastatin on hAK1, an enzyme involved in energy metabolism. mdpi.com

These computational predictions provide a valuable framework for understanding the molecular basis of rosuvastatin's interactions with a range of biological targets, guiding further experimental validation and drug development efforts.

| Macromolecule | Predicted Binding Affinity | Key Findings |

| SARS-CoV-2 Mpro | -7.0 kcal/mol nih.govnih.gov | Forms 7 hydrogen bonds with Mpro residues. nih.govnih.gov |

| C-Reactive Protein (CRP) | pKi = 16.14 archivesofmedicalscience.com | Strongest interaction among tested statins, involving hydrogen bonding with ASN_61. archivesofmedicalscience.com |

| NF-κB | High nih.gov | Suggests a potential role in modulating inflammatory pathways. |

| Nrf2 | Favorable | Indicates possible interaction with antioxidant response pathways. nih.gov |

| hAK1 | Favorable | Multiple potential binding sites identified. mdpi.com |

Investigation of Molecular and Cellular Mechanisms of Action of C24h30cln3o4

Identification and Characterization of Putative Molecular Targets

The initial steps in understanding the action of C24H30ClN3O4 involve identifying its direct molecular binding partners and characterizing the nature of these interactions.

Receptor Binding Assays and Ligand-Target Kinetics

Receptor binding assays are fundamental in determining the affinity and kinetics of a ligand, such as this compound, for its target receptor. These assays can be performed using various formats, including direct, indirect, sandwich, or competitive ELISA. A common approach involves competitive binding assays where a radiolabeled or fluorescently-labeled known ligand competes with the unlabeled test compound (this compound) for receptor binding. This method allows for the determination of the compound's ability to displace the known ligand, providing insights into its binding potency.

The kinetics of the ligand-target interaction, which describes the rate of association and dissociation, are crucial for understanding the duration and nature of the compound's effect. These kinetic parameters, the association rate constant (kₐ) and the dissociation rate constant (kₑ), can be determined through real-time, label-free techniques. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, is derived from these rate constants. Such studies can also reveal changes in affinity and kinetics when a receptor transitions from a monomeric to a dimeric state or forms clusters.

Table 1: Key Parameters in Ligand-Target Interaction Analysis

| Parameter | Description | Units |

|---|---|---|

| kₐ (k_on) | Association rate constant; the rate at which the ligand binds to the target. | M⁻¹s⁻¹ |

| kₑ (k_off) | Dissociation rate constant; the rate at which the ligand-target complex dissociates. | s⁻¹ |

| Kₑ (K_D) | Equilibrium dissociation constant; indicates the concentration of ligand at which half of the target receptors are occupied at equilibrium. A lower Kₑ indicates higher affinity. | M (molar) |

| IC₅₀ | The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. | M (molar) |

| Kᵢ | The inhibition constant; an intrinsic measure of the inhibitor's binding affinity to an enzyme. | M (molar) |

Enzyme Inhibition/Activation Studies (e.g., IC50, Ki determination)

To assess the effect of this compound on enzymatic activity, inhibition and activation studies are conducted. A key parameter measured is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. However, the IC₅₀ value can be influenced by experimental conditions such as the concentrations of the enzyme and substrate.

For a more intrinsic and thermodynamically defined measure of inhibitory potency, the inhibition constant (Kᵢ) is determined. The Kᵢ value is independent of substrate concentration and allows for more standardized comparisons of inhibitor potency across different studies. For irreversible or mechanism-based inhibitors, where the IC₅₀ value is time-dependent, determining the Kᵢ and the rate of enzyme inactivation (kᵢₙₐ꜀ₜ) is crucial for characterizing their potential. The relationship between IC₅₀ and Kᵢ can be complex and depends on the mechanism of inhibition (e.g., competitive, non-competitive).

Protein-Protein and Protein-Nucleic Acid Interaction Profiling

The influence of this compound may extend beyond direct receptor or enzyme interactions to modulating protein-protein or protein-nucleic acid interactions. Techniques like Surface Plasmon Resonance (SPR) and Is

Elucidation of Downstream Signaling Pathways and Cellular Responses

Proteomic and Metabolomic Analysis of Treated Cellular Systems

Proteomic Analysis: The treatment of cancer cells with Quizartinib induces significant changes at the proteomic and phosphoproteomic levels. In FLT3-ITD positive AML cells, Quizartinib treatment leads to the inhibition of FLT3 phosphorylation and its downstream signaling molecules, including STAT5, ERK, and AKT. biorxiv.orgoncotarget.com Unsupervised single-cell proteomic analysis has shown that treatment can decrease the expression of pro-survival proteins such as p-ERK, p-AKT, and Mcl-1, while activating signaling downstream of p53. aacrjournals.orgnih.gov

Phosphoproteomic studies have been employed to identify predictive markers for treatment response. nih.gov Analysis of MOLM-14 cells grown in the presence of Quizartinib to develop resistance revealed distinct protein and phosphosite signatures that could differentiate resistant cells from the parental, sensitive cells. researchgate.net Furthermore, global phosphoproteome analysis of human bone marrow has been explored to discover phosphorylation markers that predict the therapeutic outcome of Quizartinib treatment in AML. nih.gov In response to Quizartinib, pathways such as the MAPK and AKT-mTOR signaling cascades are inhibited in FLT3-ITD cell lines. biorxiv.org

Metabolomic Analysis: Metabolomic profiling of Quizartinib-treated cells has revealed significant alterations in cellular metabolism. In FLT3-ITD positive AML cells, Quizartinib treatment has been shown to cause a dramatic reduction in intracellular serine and glycine (B1666218) levels. biorxiv.org The compound also inhibits glycolysis. sciencedaily.com Lipidomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) demonstrated that FLT3 inhibition by Quizartinib alters the global levels of phospholipids, including a reduction in cardiolipin, which can lead to a loss of mitochondrial membrane potential. nih.gov Additionally, Quizartinib has been noted to be a significant inhibitor of glutamine-based generation of glutathione (B108866) by blocking cellular glutamine uptake. nih.gov

Cellular Uptake, Efflux, and Subcellular Localization Mechanisms

Cellular Uptake and Efflux: The efficacy of intracellularly acting drugs like Quizartinib is dependent on their accumulation within the target cell, a process governed by the balance between uptake and efflux. Quizartinib has been found to interact with ATP-binding cassette (ABC) transporters, which are major contributors to multidrug resistance in cancer. Specifically, Quizartinib inhibits the function of ABCG2 (also known as breast cancer resistance protein, BCRP) and, to a lesser extent, ABCB1 (P-glycoprotein). plos.orgnih.gov It inhibits the transport of known substrates of these pumps in a concentration-dependent manner. plos.org This inhibition of efflux can lead to increased intracellular accumulation of co-administered chemotherapy drugs that are substrates for these transporters. oncotarget.comebi.ac.uk Studies have shown that Quizartinib can increase the cellular uptake of the ABCG2 substrate ciprofloxacin (B1669076) in a concentration-dependent manner. nih.govebi.ac.uk The mechanism involves antagonizing the drug efflux function rather than reducing the expression of the transporter protein itself. oncotarget.comebi.ac.uk

Subcellular Localization: Techniques like fluorescence microscopy are fundamental for studying the subcellular localization of drugs and their targets. numberanalytics.comuzh.chresearcher.life While specific studies detailing the subcellular distribution of Quizartinib using direct visualization methods like fluorescence microscopy are not prevalent in the provided search results, its primary mechanism of action is centered on the FLT3 receptor tyrosine kinase. FLT3 is a transmembrane protein, and its signaling is initiated at the cell surface. cancer.gov Therefore, Quizartinib's interaction is expected to occur predominantly at the cell membrane to engage with the FLT3 receptor. The downstream consequences of this interaction, such as the modulation of signaling proteins, occur in the cytoplasm and nucleus.

Mechanistic Studies in In Vitro Cellular Models

Modulation of Specific Cellular Phenotypes

Cell Cycle Progression: Quizartinib has been shown to induce cell cycle arrest in cancer cells. researchgate.net In FLT3-ITD AML cell lines, treatment with Quizartinib can lead to G0/G1 phase arrest. nih.gov This effect is often a precursor to other cellular outcomes like differentiation or apoptosis. The combination of Quizartinib with other agents, such as HDAC inhibitors, can enhance this cell cycle arrest. nih.gov However, the specific response can be dependent on the cellular context, as some studies have noted a reduction in the percentage of cells in the S and G2/M phases in certain FLT3-ITD mutant cells upon treatment. biorxiv.org

Differentiation: A notable effect of Quizartinib, particularly in the context of AML, is the induction of terminal myeloid differentiation. nih.govnih.gov Instead of directly causing widespread cell death (cytotoxicity) in all cases, FLT3 inhibition by Quizartinib can overcome the differentiation block that is a hallmark of AML. nih.govaacrjournals.org In some instances, treatment leads to the maturation of leukemic blasts into mature-appearing neutrophils. nih.gov This differentiation response has been observed both in vivo in patients and in vitro, especially when primary AML blasts are co-cultured with bone marrow stromal cells, which seems to protect against apoptosis and favor differentiation. researchgate.netnih.gov

Programmed Cell Death (Apoptosis): Quizartinib is a potent inducer of apoptosis in susceptible leukemia cells. aacrjournals.orgmedchemexpress.comnih.gov This is a primary mechanism for its anti-leukemic activity. nih.gov Treatment of FLT3-activated cells with Quizartinib leads to a dose-dependent increase in markers of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and an increase in the sub-G1 cell population, indicative of DNA fragmentation. aacrjournals.org The induction of apoptosis is observed in cell lines harboring FLT3-ITD mutations and is linked to the inhibition of FLT3 signaling and its downstream pro-survival pathways. aacrjournals.orghaematologica.org Even transient exposure to the compound can lead to sustained inhibition of FLT3 signaling and subsequent apoptosis. aacrjournals.orgnih.gov

Pharmacological Characterization in Recombinant Expression Systems and Cell-Free Assays

The pharmacological properties of Quizartinib have been extensively characterized using cell-free assays and recombinant expression systems, which allow for the precise determination of its inhibitory activity against its target kinase.

In cell-free kinase assays, Quizartinib is a highly potent inhibitor of FLT3, with a dissociation constant (Kd) reported to be 1.6 nM. medchemexpress.comclinisciences.com It demonstrates high selectivity for FLT3 over a wide panel of other kinases. rndsystems.comapexbt.com

In cellular assays using recombinant expression systems, Quizartinib effectively inhibits the autophosphorylation of both wild-type (WT) FLT3 and the constitutively active FLT3-ITD mutant. In MV4-11 cells, which are homozygous for the FLT3-ITD mutation, the IC50 values for inhibition of FLT3-ITD and WT-FLT3 autophosphorylation are approximately 1.1 nM and 4.2 nM, respectively. medchemexpress.comclinisciences.com The compound's active metabolite, AC886, shows similarly potent inhibitory activity. nih.govoncotarget.com The potent inhibition of FLT3 phosphorylation is consistently observed across various leukemia cell lines harboring FLT3-ITD mutations. nih.govaacrjournals.org

The table below summarizes the inhibitory concentrations (IC50) of Quizartinib against cellular proliferation and FLT3 phosphorylation in different in vitro models.

| Cell Line | FLT3 Status | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| MV4-11 | FLT3-ITD (homozygous) | Cell Viability | 0.1 - 0.4 | aacrjournals.orgoncotarget.com |

| MOLM-14 | FLT3-ITD (heterozygous) | Cell Viability | 0.3 - 0.73 | aacrjournals.orgoncotarget.com |

| SEM-K2 | FLT3-WT (amplified) | Cell Viability | 0.4 | aacrjournals.org |

| MV4-11 | FLT3-ITD | FLT3 Phosphorylation | 0.5 - 1.1 | oncotarget.commedchemexpress.com |

| MOLM-13 | FLT3-ITD | Cell Viability | 0.89 | oncotarget.com |

These cell-free and cell-based assays confirm that Quizartinib is a potent and selective inhibitor of FLT3, providing a clear pharmacological basis for its mechanism of action. apexbt.comnih.gov

Preclinical in Vivo Mechanistic Investigations of C24h30cln3o4 Animal Models

Molecular Target Engagement Studies in Relevant Animal Tissues

In vivo studies have consistently demonstrated Alectinib's ability to engage and inhibit its molecular target, the ALK fusion protein, in relevant animal tissues. In mouse xenograft models using human non-small cell lung cancer (NSCLC) cell lines that express the EML4-ALK fusion protein, oral administration of Alectinib led to significant, dose-dependent tumor growth inhibition and even tumor regression. fda.goveuropa.euaacrjournals.org This anti-tumor activity is a direct consequence of Alectinib binding to the ATP-binding site of the ALK enzyme, which inhibits its autophosphorylation. medwinpublishers.comtga.gov.au

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential for confirming that a drug is interacting with its target and producing the desired biological effect in vivo. For Alectinib, the key PD biomarker validated in preclinical models is the inhibition of ALK phosphorylation.

In xenograft models of ALK-positive cancer, treatment with Alectinib resulted in a marked reduction in the levels of phosphorylated ALK (p-ALK) within tumor tissues. tga.gov.aunih.gov This dephosphorylation is a direct indicator of target engagement and kinase inhibition. Downstream signaling proteins, such as phosphorylated STAT3 (p-STAT3) and phosphorylated AKT (p-AKT), also serve as crucial PD biomarkers. tga.gov.aunih.gov Preclinical studies have shown that Alectinib administration leads to a significant decrease in the levels of both p-STAT3 and p-AKT in tumor-bearing mice, confirming the disruption of the ALK-mediated signaling cascade. tga.gov.aunih.gov These molecular changes correlate with the observed anti-tumor activity, validating their use as biomarkers of Alectinib's biological effect.

| Biomarker | Change Observed in Preclinical Models | Significance |

| Phosphorylated ALK (p-ALK) | Decreased levels in tumor tissue | Direct measure of target engagement and inhibition |

| Phosphorylated STAT3 (p-STAT3) | Decreased levels in tumor tissue | Indicates inhibition of a key downstream signaling pathway |

| Phosphorylated AKT (p-AKT) | Decreased levels in tumor tissue | Indicates inhibition of another critical downstream signaling pathway |

Mechanistic Assessment of Alectinib's Biological Effects in Established Disease Models

Preclinical investigations in established animal disease models, primarily xenografts of human NSCLC, have provided deep insights into the molecular and cellular consequences of Alectinib treatment. Beyond simple tumor growth inhibition, these studies have revealed the underlying mechanisms driving the therapeutic response.

In vivo studies demonstrated that Alectinib induces apoptosis in ALK-positive tumor cells. cancercareontario.caroche.com This was observed alongside the inhibition of cell proliferation pathways. aacrjournals.org Interestingly, recent research in immunocompetent murine models of EML4-ALK lung cancer suggests that the host immune system plays a critical role in the durability of the response to Alectinib. biorxiv.org While Alectinib directly inhibits tumor cell growth, it also appears to induce inflammatory transcriptional programs and chemokine production within the tumor microenvironment. biorxiv.org This suggests a mechanism where Alectinib's direct anti-tumor effects are enhanced by a host anti-tumor immune response. In immunodeficient mice, the initial tumor shrinkage was followed by progression, highlighting the importance of adaptive immunity for sustained responses. biorxiv.org

Furthermore, Alectinib has shown significant activity in preclinical models of intracranial metastases. nih.govnih.govtga.gov.au In mouse models with brain-implanted EML4-ALK-positive tumors, Alectinib treatment led to tumor regression and improved survival, demonstrating its ability to cross the blood-brain barrier and exert its mechanistic effects within the central nervous system (CNS). aacrjournals.orgnih.gov

Investigation of In Vivo Biotransformation Pathways and Metabolite Profiling

The biotransformation of Alectinib has been characterized in animal models and confirmed in human studies. These investigations focus on the enzymatic conversions the compound undergoes in the body.

Identification of Phase I and Phase II Metabolites

In vivo studies in rats and subsequent human ADME (absorption, distribution, metabolism, and excretion) studies have identified several metabolites of Alectinib. nih.gov The primary metabolic pathway involves oxidation. The major and most significant metabolite is M4, which is pharmacologically active. medwinpublishers.comnih.govresearchgate.net Other minor metabolites, such as M6 and the isomers M1a and M1b, have also been identified, primarily in feces. nih.govresearchgate.net M1a and M1b are carboxylate metabolites formed by the oxidative cleavage of the morpholine (B109124) ring. nih.govresearchgate.net In plasma, M4 is the major circulating metabolite, while M1b is present in much smaller amounts. nih.govresearchgate.net

| Metabolite | Description | Pharmacological Activity |

| M4 | Major active metabolite | Similar potency and activity to Alectinib tga.gov.aueuropa.euaacrjournals.org |

| M6 | Minor metabolite | Insignificant |

| M1a/M1b | Isomers of a carboxylate metabolite | Insignificant pharmacological activity nih.govresearchgate.net |

Characterization of Enzyme Systems Involved in Metabolite Formation

In vitro and in vivo studies have established that the biotransformation of Alectinib is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. medwinpublishers.comresearchgate.net Specifically, CYP3A4 has been identified as the principal enzyme responsible for the metabolism of both Alectinib and its active metabolite, M4. cancercareontario.catga.gov.aueuropa.euresearchgate.net It is estimated that CYP3A contributes to 40-50% of the total hepatic metabolism of Alectinib. europa.eumedsafe.govt.nz The formation of the minor metabolite M6 from M4 is also catalyzed by CYP3A4. tga.gov.au

Organ-Specific Distribution and Micropharmacology Studies

The distribution of Alectinib into various tissues has been a key area of preclinical investigation, revealing mechanisms that are critical to its therapeutic profile. Autoradiography studies in rats using radiolabeled Alectinib have shown that the compound is widely distributed in tissues. fda.govaacrjournals.org

A particularly important finding from preclinical models is Alectinib's ability to effectively penetrate the central nervous system (CNS). fda.govmedwinpublishers.com Studies in rats demonstrated a high brain-to-plasma concentration ratio. nih.gov This efficient distribution to the brain is mechanistically attributed to the fact that Alectinib is not a substrate for key efflux transporters at the blood-brain barrier, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). roche.comeuropa.eueuropa.eu This allows Alectinib to accumulate at therapeutic concentrations within the CNS, which is crucial for its demonstrated activity against brain metastases in animal models. aacrjournals.orgnih.gov

In contrast, the active metabolite M4 is a substrate of P-gp, which may limit its distribution across the blood-brain barrier. europa.eudrugbank.com Studies using mass spectrometry imaging on neuroblastoma xenografts have also revealed a heterogeneous distribution of Alectinib within the tumor tissue itself, which does not appear to be driven by the level of ALK target expression in the early period after administration. nih.gov This suggests that factors related to tumor microenvironment, such as vasculature, may influence its microdistribution. nih.gov

Analytical and Bioanalytical Method Development for Research Quantitation of C24h30cln3o4

Development of High-Performance Liquid Chromatography (HPLC) Methods.humanjournals.comajpaonline.comijpar.comjpionline.org

High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of Alectinib due to its high resolution, sensitivity, and reproducibility. iajps.com Several HPLC methods have been developed, predominantly utilizing the reverse-phase mode. iajps.com

Reverse-phase HPLC (RP-HPLC) is the most widely reported method for Alectinib quantitation. humanjournals.comajpaonline.comijpar.com These methods typically employ a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like Alectinib. ajpaonline.com

Mobile Phase Composition: A common approach involves using a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer. humanjournals.comajpaonline.comijpar.com For instance, a mobile phase consisting of methanol and a phosphate (B84403) buffer at pH 3.0 in a 70:30 v/v ratio has been successfully used. ajpaonline.com Another validated method uses a 50:50 v/v mixture of water and acetonitrile. ijpar.com The pH of the aqueous phase is a critical parameter, with acidic conditions (e.g., pH 3.0) often employed to ensure good peak shape and retention. ajpaonline.com

Detection: Detection is most commonly performed using a Photo Diode Array (PDA) or UV-Vis detector. ajpaonline.comijpar.com The maximum absorbance wavelength (λmax) for Alectinib has been identified at various points, including 265 nm, 292 nm, and 340 nm, depending on the solvent and specific method. humanjournals.comajpaonline.comnih.gov

Performance: These RP-HPLC methods have demonstrated excellent linearity over concentration ranges such as 10-70 µg/mL and 10-50 ppm, with correlation coefficients (r²) consistently greater than 0.999. humanjournals.comajpaonline.com

While reverse-phase chromatography is dominant, normal-phase chromatography, which uses a polar stationary phase and a non-polar mobile phase, is another potential separation mode, though less commonly reported for Alectinib. ijpsjournal.com

Interactive Data Table: Comparison of Developed RP-HPLC Methods for Alectinib Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 (250mm x 4.6mm, 5µm) humanjournals.com | Inertsil ODS C18 (150mm x 4.6mm, 5µm) ajpaonline.com | Zodiasil C18 (150mm x 4.6mm, 5µm) ijpar.com | Cosmoil C18 (150mm x 4.6mm, 5µm) afjbs.com |

| Mobile Phase | Acetonitrile:Ammonium (B1175870) Acetate Buffer (pH 5.8) (45:55 v/v) humanjournals.com | Methanol:Phosphate Buffer (pH 3.0) (70:30 v/v) ajpaonline.com | Water:Acetonitrile (50:50 v/v) ijpar.com | Methanol:Water (pH 3.0) (80:20 v/v) afjbs.com |

| Flow Rate | 1.1 mL/min humanjournals.com | 1.0 mL/min ajpaonline.com | 1.0 mL/min ijpar.com | 1.0 mL/min afjbs.com |

| Detection Wavelength | 292 nm humanjournals.com | 265 nm ajpaonline.com | 265 nm ijpar.com | 267 nm afjbs.com |

| Linearity Range | 10-70 µg/mL humanjournals.com | 10-50 µg/mL ajpaonline.com | 15-90 µg/mL ijpar.com | 10-50 µg/mL afjbs.com |

| Correlation Coefficient (r²) | 0.9994 humanjournals.com | 0.999 ajpaonline.com | 0.999 ijpar.com | 0.999 afjbs.com |

Alectinib possesses a single chiral center, meaning it can exist as two enantiomers. chromatographyonline.com While Alectinib is developed as a single enantiomer, it is crucial to assess its enantiomeric purity and control the level of the undesired enantiomer, which is treated as a chiral impurity. chromatographyonline.com Chiral chromatography is the primary technique for separating and quantifying enantiomers. chromatographyonline.comsigmaaldrich.com

This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. chromatographyonline.comsigmaaldrich.com These specialized columns have a unique spatial arrangement that allows for differential interaction with each enantiomer, resulting in different retention times. chromatographyonline.com The determination of enantiomeric excess (e/e) is a key parameter in quality control. sigmaaldrich.comgoogle.com For lorlatinib, another kinase inhibitor, a Chiralpak IB column has been used to separate its enantiomers, demonstrating the utility of polysaccharide-based CSPs for such analyses. jcsp.org.pk This approach allows for the detection of trace amounts of the undesired enantiomer, ensuring the quality of the drug substance. jcsp.org.pk

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application for a large and complex molecule like Alectinib is generally limited. thermofisher.com A validated GC-MS method has been developed for the trace-level determination of potential genotoxic impurities in Alectinib hydrochloride, rather than for the quantitation of Alectinib itself. humanjournals.com The high molecular weight and low volatility of Alectinib make it unsuitable for direct GC-MS analysis without derivatization, a process that can be time-consuming. thermofisher.comhumanjournals.com Therefore, LC-based methods are preferred for the direct quantitation of Alectinib. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Complex Research Matrices

For the highly sensitive and selective quantitation of Alectinib and its metabolites in complex biological matrices such as plasma and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.comnih.gov These methods are essential for pharmacokinetic studies.

Sample Preparation: A critical step in bioanalysis is the effective separation of the analyte from matrix components like proteins and phospholipids. thermofisher.com Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. thermofisher.commdpi.com For urine analysis, the addition of a surfactant like Tween-20 has been shown to prevent non-specific binding of Alectinib and its metabolite, M4. nih.gov

Methodology: LC-MS/MS methods for Alectinib have been developed and validated in different laboratories. nih.gov For instance, a method for the simultaneous determination of Alectinib and its active metabolite M4 in human plasma has been established. nih.gov Another multi-target LC-MS/MS method can quantify 12 different tyrosine kinase inhibitors, including Alectinib and M4, from a small plasma volume of just 50 µL. mdpi.com

Performance: These methods offer very low limits of quantification (LOQ), often in the low ng/mL range, which is necessary for detecting the trace levels found in biological samples. nih.govresearchgate.net For example, an LC-MS/MS method for Alectinib and M4 in human urine was validated over a concentration range of 0.5-500 ng/mL. nih.gov

Spectrophotometric and Fluorometric Assay Development for Research Applications

Spectrophotometric and fluorometric methods offer simpler and often faster alternatives to chromatography for certain research applications.

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitation of Alectinib in bulk and simple dosage forms. The λmax of Alectinib has been determined to be around 340 nm in methanol. nih.gov Microwell-based spectrophotometric assays have also been developed, allowing for high-throughput analysis by measuring the native UV absorption of the compound. researchgate.net

Fluorometry: Alectinib exhibits native fluorescence, which can be harnessed for its quantitation. mdpi.comnih.gov A highly sensitive spectrofluorimetric method has been developed based on the enhancement of Alectinib's fluorescence by forming micelles with the surfactant cremophor RH 40. mdpi.com This method, performed in a 96-microwell plate, measures the relative fluorescence intensity at an emission wavelength of 450 nm after excitation at 280 nm. mdpi.comnih.gov An HPLC method with fluorescence detection (HPLC-FD) has also been developed, offering enhanced selectivity by separating Alectinib from other components before detection. mdpi.comnih.gov

Validation of Analytical Methods for Accuracy, Precision, and Sensitivity in Research Samples

The validation of analytical methods is a mandatory step to ensure their reliability for intended research applications. iajps.com This process is conducted following guidelines from the International Council for Harmonisation (ICH). humanjournals.comijpar.comiajps.com Key validation parameters include:

Accuracy: This is often assessed through recovery studies, where a known amount of the standard drug is added to a sample. For Alectinib, HPLC methods have shown excellent accuracy, with recovery values typically in the range of 98-102%. ajpaonline.com

Precision: This evaluates the closeness of agreement between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For developed Alectinib HPLC methods, the relative standard deviation (%RSD) for precision is consistently well below the accepted limit of 2%. humanjournals.comajpaonline.com

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For HPLC methods, LOD and LOQ values for Alectinib have been reported in the µg/mL range, such as 0.77 µg/mL and 2.35 µg/mL, respectively. ajpaonline.com LC-MS/MS methods demonstrate significantly higher sensitivity, with LOQs in the ng/mL range. nih.gov

Linearity and Range: This establishes a linear relationship between the concentration of the analyte and the analytical signal over a specified range. Alectinib methods consistently show high linearity with correlation coefficients (r²) approaching 1. humanjournals.comajpaonline.comijpar.com

Specificity: This ensures that the method can accurately measure the analyte without interference from other components like impurities or matrix components. ijpar.comiajps.com

Interactive Data Table: Validation Parameters for a Representative Alectinib RP-HPLC Method

| Validation Parameter | Result | Acceptance Criteria (ICH) |

| Accuracy (% Recovery) | 98-102% ajpaonline.com | 98-102% |

| Precision (%RSD) | < 2% ajpaonline.com | NMT 2% |

| Intra-day Precision (%RSD) | 0.48% ajpaonline.com | < 2% |

| Inter-day Precision (%RSD) | 0.51% ajpaonline.com | < 2% |

| LOD | 0.77 µg/mL ajpaonline.com | - |

| LOQ | 2.35 µg/mL ajpaonline.com | - |

| Linearity (r²) | 0.999 ajpaonline.com | ≥ 0.999 |

Degradation Pathways and Stability Profiling of C24h30cln3o4 Under Research Conditions

Hydrolytic Stability and Identification of Hydrolysis Products

The hydrolytic stability of C24H30ClN3O4 would be assessed by exposing it to aqueous solutions of varying pH levels (e.g., acidic, neutral, and alkaline) over time. The rate of degradation would be monitored, typically using a stability-indicating high-performance liquid chromatography (HPLC) method. The resulting hydrolysis products would be identified and characterized using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This would reveal the compound's susceptibility to hydrolysis and the nature of the chemical bonds that are most labile.

Photolytic Degradation Mechanisms and Photoproduct Characterization

To understand its sensitivity to light, this compound would be exposed to controlled light sources, including ultraviolet (UV) and visible light, in both solid and solution forms. The degradation kinetics would be studied, and the photoproducts formed would be isolated and structurally elucidated. This would provide insight into the compound's photostability and the photochemical reactions it may undergo, which is critical for determining appropriate handling and storage conditions to prevent light-induced degradation.

Oxidative Stability and Formation of Oxidative Degradants

The compound's susceptibility to oxidation would be investigated by exposing it to oxidative agents, such as hydrogen peroxide. The rate of degradation would be measured, and the resulting oxidative degradants would be identified. This analysis is important for understanding how the compound might degrade in the presence of atmospheric oxygen or other oxidizing species.

Thermal Stability and Decomposition Characteristics

Thermal stability would be evaluated by subjecting the compound to elevated temperatures, both in its solid state and in solution. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could be employed to determine its decomposition temperature and any thermal transitions. The decomposition products would also be characterized to understand the thermal degradation pathway.